1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiolane Ring: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the diazepane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions that alter its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(piperidin-3-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of a thiolane ring.
1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(morpholin-3-yl)-1,4-diazepane: Contains a morpholine ring instead of a thiolane ring.
Uniqueness
1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolane ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S2/c1-22-15-4-3-13(17)11-16(15)24(20,21)19-7-2-6-18(8-9-19)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGBCCPWMLDSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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